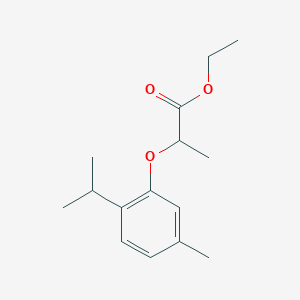

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate

Description

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate (CAS: 832739-47-6) is an ester derivative with the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.338 g/mol . It features a phenoxy group substituted with 2-isopropyl and 5-methyl moieties, attached to a propanoate ethyl ester backbone. This compound lacks defined stereocenters, simplifying its synthetic and analytical characterization compared to chiral analogs . It is listed under multiple synonyms, including AG-C-10424 and MFCD03419389, and is primarily utilized in agrochemical research, though its exact pesticidal mode of action remains less documented compared to well-studied analogs .

Properties

IUPAC Name |

ethyl 2-(5-methyl-2-propan-2-ylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-6-17-15(16)12(5)18-14-9-11(4)7-8-13(14)10(2)3/h7-10,12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHDWZFLGSYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=CC(=C1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate typically involves the esterification of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 2-(2-isopropyl-5-methylphenoxy)propanoic acid.

Reduction: 2-(2-isopropyl-5-methylphenoxy)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in Pesticide Chemistry

The compound belongs to a broader class of phenoxypropanoate esters, widely employed as herbicides. Key analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects on Bioactivity: The chlorine and benzoxazole/quinoxaline groups in fenoxaprop and quizalofop enhance herbicidal activity by increasing electron-withdrawing effects, improving binding to acetyl-CoA carboxylase (ACCase) in grasses . In contrast, the isopropyl and methyl groups in the target compound likely reduce reactivity but may improve environmental biodegradability. Halogenated analogs (e.g., haloxyfop with trifluoromethyl) exhibit prolonged environmental persistence due to resistance to hydrolysis, raising ecotoxicity concerns compared to the non-halogenated target compound .

Ester Chain Modifications :

- The ethoxyethyl group in haloxyfop increases lipophilicity (logP ≈ 4.2), enhancing plant cuticle penetration, whereas the shorter ethyl chain in the target compound (logP estimated ~3.8) may limit systemic translocation .

Analytical Characterization:

- NMR Spectroscopy : The absence of stereocenters simplifies analysis compared to chiral analogs like quizalofop-P-ethyl. However, overlapping signals from isopropyl (δ 1.2–1.4 ppm) and methyl (δ 2.3 ppm) groups may require advanced techniques (e.g., 2D NMR) for unambiguous assignment .

- Quantitative Analysis : Ethyl viologen, used as an internal standard in NMR for pyruvate derivatives (), could similarly aid in quantifying the target compound in mixtures by calibrating integration ratios .

Regulatory and Environmental Considerations

- Impurity Profiles: Residual phenoxypropanoic acid or unreacted intermediates (e.g., 2-isopropyl-5-methylphenol) are critical impurities requiring monitoring via HPLC/GC, analogous to pharmaceutical standards () .

- Hydrolysis under alkaline conditions likely yields less persistent metabolites (e.g., propanoic acid derivatives) .

Biological Activity

Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

This compound has a complex structure characterized by the presence of a phenoxy group, which is known to enhance its interaction with biological targets. The molecular formula is , and its structure allows for significant versatility in biological applications.

The biological activity of this compound primarily involves its ability to interact with various molecular targets such as enzymes and receptors. The phenoxy group facilitates binding to specific sites, which can modulate enzymatic activity and influence various biological pathways. This mechanism is crucial for understanding its potential therapeutic applications.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown potent activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. A study reported that certain synthesized compounds exhibited significant inhibition against these bacteria, suggesting that modifications to the phenoxy structure can enhance antibacterial efficacy .

2. Antifungal Activity

In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against Candida albicans. Research indicates that specific structural features contribute to this activity, making these compounds promising candidates for antifungal drug development .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to biologically active molecules allows it to interfere with enzyme pathways, which could be beneficial in treating conditions where enzyme regulation is crucial. For example, it has been studied in relation to cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The study found that certain modifications significantly enhanced antibacterial and antifungal activities compared to the parent compound. The most effective derivatives were identified through a combination of in vitro assays and structural analysis .

Case Study 2: Mechanistic Studies on Enzyme Interaction

Another study focused on the interaction of this compound with COX enzymes. Using molecular docking techniques, researchers demonstrated how the compound binds to the active site of COX-2, providing insights into its potential as an anti-inflammatory agent. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-isopropyl-5-methylphenoxy)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : High-yield synthesis (≥96%) can be achieved via esterification of the parent propanoic acid derivative using ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction parameters such as temperature (60–80°C), molar ratio of reactants (1:1.2 acid:ethanol), and catalyst concentration (0.5–1 mol%) are critical for minimizing side products like unreacted acid or transesterification byproducts . Purity can be monitored via HPLC using C18 columns and UV detection at 220–254 nm .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm the ester linkage, isopropyl, and methylphenoxy groups.

- FT-IR for characteristic carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- HPLC-MS (reverse-phase C18, acetonitrile/water gradient) for purity quantification and identification of impurities (e.g., related propanoic acid derivatives) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin with soap/water and eyes with saline solution for 15 minutes. No acute toxicity data are available, but structurally similar esters show low systemic toxicity in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling during synthesis?

- Methodological Answer : Use orthogonal analytical methods:

- GC-MS for volatile impurities (e.g., residual solvents).

- LC-UV/HRMS for non-volatile byproducts (e.g., positional isomers of the phenoxy group).

- Compare retention times and fragmentation patterns against reference standards of common propanoate impurities (e.g., ethyl 2-(4-isobutylphenyl)propanoate or hydroxylated derivatives) .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

- Methodological Answer : Likely hepatic metabolism via esterase-mediated hydrolysis to 2-(2-isopropyl-5-methylphenoxy)propanoic acid, followed by cytochrome P450-mediated oxidation of the isopropyl or methyl groups. Use in vitro models (e.g., human liver microsomes or hepatocytes) with LC-MS/MS to identify phase I/II metabolites .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (log Kow), and ecotoxicity (ECOSAR). Molecular docking studies can assess binding affinity to receptors like estrogen or androgen receptors, which are relevant for endocrine disruption screening .

Q. What strategies optimize chiral resolution if the compound exhibits stereoisomerism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.